3-Bromo-2,4-dichlorobenzyl alcohol
Description
3-Bromo-2,4-dichlorobenzyl alcohol (CAS 1805119-74-7) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₅BrCl₂O and a molecular weight of 255.92 g/mol . The compound features a benzene ring substituted with bromine at position 3, chlorine at positions 2 and 4, and a hydroxymethyl (-CH₂OH) group. This arrangement confers unique chemical reactivity, particularly in nucleophilic substitution and oxidation reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(3-bromo-2,4-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDQDEOJUACDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method is the bromination of 2,4-dichlorobenzyl alcohol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dichlorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-Bromo-2,4-dichlorobenzaldehyde or 3-Bromo-2,4-dichlorobenzoic acid.
Reduction: Formation of 3-Bromo-2,4-dichlorotoluene.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-2,4-dichlorobenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated benzyl alcohols on cellular processes. It may also be used as a reference compound in analytical studies.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichlorobenzyl alcohol is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The presence of halogen atoms may enhance its binding affinity to specific molecular targets, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-bromo-2,4-dichlorobenzyl alcohol and related benzyl alcohol derivatives:
Biological Activity
3-Bromo-2,4-dichlorobenzyl alcohol is an organic compound notable for its unique structure, which includes a benzyl alcohol moiety with bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : CHBrClO
- Molecular Weight : Approximately 221.48 g/mol
- Structure : The presence of the hydroxyl group (-OH) in the benzyl alcohol structure contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antimicrobial Action : Similar compounds have demonstrated antibacterial and antiviral properties by denaturing proteins in microbial cells, disrupting their function and leading to cell death. This is thought to occur through interference with critical biochemical pathways essential for microbial survival.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes critical for microbial metabolism. For instance, related compounds like dichlorobenzyl alcohol affect sodium channels in bacteria, leading to their death.
Biological Activity Data
The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties | Antimicrobial Activity |
|---|---|---|---|
| This compound | Bromine and two chlorine substituents | Potential antimicrobial agent | Effective against various pathogens |
| 2,4-Dichlorobenzyl Alcohol | Two chlorine substituents on benzene | Antiseptic properties; used in throat lozenges | Antibacterial |
| 3-Bromo-2-chlorobenzyl Alcohol | One bromine and one chlorine substituent | Potentially lower toxicity compared to dichloro variants | Moderate antibacterial activity |
Case Studies and Research Findings
- Antiviral Studies : A study on lozenges containing 2,4-dichlorobenzyl alcohol demonstrated virucidal effects against enveloped viruses such as RSV and influenza A virus. The mechanism was suggested to involve denaturation of protein spikes or alterations in viral lipid membranes .
- Inhibition Studies : Research has shown that this compound can inhibit hemagglutination by coronaviruses in vitro, indicating potential antiviral properties against certain viral strains .
- Comparative Analysis : The compound's structural similarities with other halogenated benzyl alcohols suggest a shared mechanism of action that enhances its antimicrobial efficacy. For example, dichlorobenzyl alcohol has been used effectively in clinical settings as an antiseptic due to its ability to disrupt microbial cell integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
